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Compound of Interest

Compound Name: Cirazoline

Cat. No.: B1222771 Get Quote

Disclaimer: This document summarizes publicly available preclinical data for Cirazoline. It is

intended for informational purposes for researchers, scientists, and drug development

professionals. A comprehensive preclinical safety and toxicology profile for Cirazoline,

including complete datasets from studies conducted according to current regulatory guidelines

(e.g., OECD, ICH), is not readily available in the public domain. The information presented

herein is collated from published research primarily focused on the pharmacological activity of

Cirazoline.

Introduction
Cirazoline is a potent and selective α1-adrenergic receptor agonist with additional α2-

adrenergic receptor antagonist properties.[1][2] It is a full agonist at the α1A-adrenergic

receptor and a partial agonist at the α1B and α1D subtypes.[1] This pharmacological profile has

led to its use as a research tool to investigate the roles of these receptors in various

physiological processes. This guide provides a summary of the available preclinical safety and

toxicology-related data for Cirazoline, with a focus on its mechanism of action, observed

physiological effects in animals, and the experimental methodologies employed in these

studies.

Mechanism of Action
Cirazoline's primary mechanism of action is the stimulation of α1-adrenergic receptors, which

are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[3]

Activation of these receptors initiates a signaling cascade that leads to various physiological
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responses, primarily smooth muscle contraction.[3] Additionally, Cirazoline acts as an

antagonist at α2-adrenergic receptors, which are typically coupled to Gi proteins and mediate

inhibitory effects.

Signaling Pathways
The signaling pathways for Cirazoline's dual actions are depicted below.
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Caption: Signaling pathways of Cirazoline's dual action.
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Preclinical Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on physiological functions in relation to exposure in

the therapeutic range and above. While formal, comprehensive safety pharmacology studies

for Cirazoline are not publicly available, several pharmacological studies have investigated its

effects on key physiological systems in animals.

Cardiovascular System
The primary and most consistently reported effect of Cirazoline is on the cardiovascular

system, consistent with its mechanism of action as a potent α1-adrenergic agonist.

Key Findings:

Pressor Effects: Intravenous injection of Cirazoline produces potent pressor (blood pressure

increasing) effects in pithed rats.

Heart Rate: In intact anesthetized, vagotomized rats, or in pithed rats with submaximal

tachycardia, Cirazoline (5.0 µg/kg i.v.) did not decrease heart rate, unlike clonidine and

oxymetazoline. However, it did potentiate the heart rate increase caused by norepinephrine,

isoproterenol, or aminophylline, an effect thought to be of hemodynamic origin.

Table 1: Summary of Cardiovascular Effects of Cirazoline in Animals
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Species Dose
Route of
Administration

Observed
Effects

Reference(s)

Rat (pithed) Not specified Intravenous (i.v.)
Potent pressor

effects.

Rat

(anesthetized,

vagotomized)

5.0 µg/kg Intravenous (i.v.)
No decrease in

heart rate.

Dog (spinal) 10.0 µg/kg Intravenous (i.v.)

No modification

of baseline heart

rate or neurally

evoked

tachycardia.

Central Nervous System (CNS)
Cirazoline's effects on the central nervous system have been investigated in the context of

cognitive function and behavior.

Key Findings:

Spatial Working Memory: In aged rhesus monkeys, low doses of Cirazoline (0.00001-0.001

mg/kg) impaired spatial working memory performance. This impairment was reversible with

the α1-adrenergic antagonist, prazosin. Interestingly, preliminary data suggest that higher

doses (0.001-0.01 mg/kg) occasionally improved performance.

Locomotion and Stereotypy: In adult male rats, Cirazoline at a dose of 0.05 mg/kg (IP)

significantly suppressed horizontal activity and stereotypy.

Food Intake: Cirazoline has been shown to decrease food intake in rats, an effect attributed

to the activation of α1-adrenoceptors in the paraventricular nucleus of the hypothalamus.

Table 2: Summary of Central Nervous System Effects of Cirazoline in Animals
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Species Dose
Route of
Administration

Observed
Effects

Reference(s)

Rhesus Monkey

(aged)

0.00001-0.001

mg/kg
Not specified

Impaired spatial

working memory.

Rhesus Monkey

(aged)

0.001-0.01

mg/kg
Not specified

Occasional

improvement in

spatial working

memory

(preliminary).

Rat (adult male) 0.05 mg/kg
Intraperitoneal

(i.p.)

Suppressed

horizontal activity

and stereotypy.

Rat Not specified Not specified
Decreased food

intake.

Respiratory System
Specific studies on the effects of Cirazoline on the respiratory system are not readily available

in the public literature.

Toxicology
A comprehensive toxicological profile of Cirazoline is not available in publicly accessible

literature. Key toxicological endpoints such as the median lethal dose (LD50) and the no-

observed-adverse-effect level (NOAEL) have not been reported. Furthermore, there is a lack of

data from standardized studies on acute, sub-chronic, and chronic toxicity, as well as

genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Experimental Protocols
The following sections detail the methodologies used in key pharmacological studies that

provide insights into the safety profile of Cirazoline.

In Vivo Cardiovascular Studies in Rats and Dogs
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Objective: To assess the cardiovascular effects of Cirazoline.

Animal Models:

Pithed rats.

Intact anesthetized, vagotomized rats.

Spinal dogs.

Dosing and Administration:

Rats: Intravenous (i.v.) injection of various doses, including 5.0 µg/kg.

Dogs: Intravenous (i.v.) administration of 10.0 µg/kg.

Parameters Measured:

Arterial blood pressure.

Heart rate.

Experimental Workflow:

Animal Preparation
(Pithed Rat, Anesthetized Rat, or Spinal Dog)

Baseline Measurement
(Blood Pressure, Heart Rate)

Cirazoline Administration
(Intravenous)

Post-Dose Measurement
(Continuous monitoring of BP and HR)

Data Analysis
(Comparison to baseline and control groups)

Click to download full resolution via product page

Caption: Experimental workflow for in vivo cardiovascular assessment.

In Vivo CNS Studies in Monkeys
Objective: To evaluate the effects of Cirazoline on spatial working memory.

Animal Model: Aged rhesus monkeys.

Experimental Task: Variable delayed response task.
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Dosing and Administration: Low doses (0.00001-0.001 mg/kg) and higher doses (0.001-0.01

mg/kg) were administered. The route of administration was not specified in the abstract.

Parameters Measured:

Performance on the delayed response task (accuracy).

Performance on control trials (0-second delay).

Behavioral ratings.

Experimental Workflow:

Training of Aged Rhesus Monkeys
(Variable delayed response task)

Baseline Performance
Assessment

Cirazoline Administration
(Low and high doses)

Post-Dose Performance
Assessment

Pretreatment with Antagonist
(Prazosin or Idazoxan)

Performance Assessment after
Antagonist + Cirazoline

Click to download full resolution via product page

Caption: Experimental workflow for CNS function assessment in monkeys.

Summary and Conclusion
Cirazoline is a well-characterized α1-adrenergic receptor agonist and α2-adrenergic receptor

antagonist. Its preclinical data primarily focus on its pharmacological effects, particularly on the

cardiovascular and central nervous systems. The available safety pharmacology data indicate

potent pressor effects and dose-dependent effects on cognitive function in animal models.

However, a significant data gap exists concerning the formal preclinical toxicology of

Cirazoline. There is a lack of publicly available information on its acute, sub-chronic, and

chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive and

developmental toxicity. Therefore, a comprehensive risk assessment for human exposure

cannot be conducted based on the currently available data. Further studies would be required

to establish a complete preclinical safety and toxicology profile for Cirazoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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